Fmoc-D-His(Mtt)-OH

Overview

Description

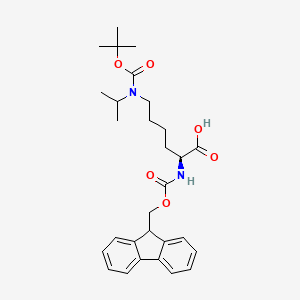

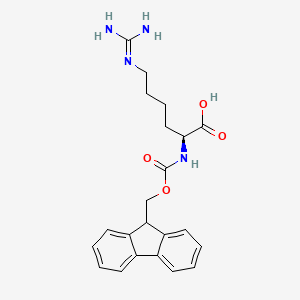

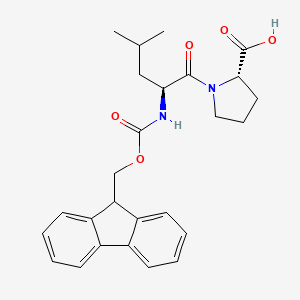

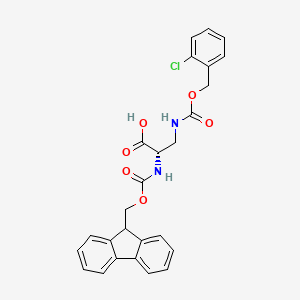

Fmoc-D-His(Mtt)-OH, also known as Fmoc-HIS(Mtt)-OH, is a synthetic peptide that is used in a variety of scientific research applications. It is a peptide-based compound that contains a hydrophobic Fmoc group and a hydrophilic histidine side chain, as well as a methylthioether (Mtt) linker. This compound is widely used in the synthesis of peptides, proteins, and other biomolecules, and it has been found to be useful in a variety of biochemical and physiological studies.

Scientific Research Applications

Orthogonal Protection in Peptide Synthesis Fmoc-Dab(Mtt)-OH, a similar orthogonally protected amino acid, has shown poor coupling efficiency in solid-phase peptide synthesis (SPPS), indicating the importance of selecting appropriate protected building blocks. Rapid lactamization under various conditions was observed with Fmoc-Dab(Mtt)-OH, suggesting the necessity of using alternative orthogonally protected building blocks to avoid costly and tedious procedures in peptide synthesis (Pak-Lun Lam, Yue Wu, Ka‐Leung Wong, 2022).

Peptide Crosslinker Synthesis The acid-labile Fmoc-Lys (Mtt)-OH and base-labile Fmoc-AA-OH derivatives were used to prepare a matrix metalloproteinase-13 (MMP-13) degradable peptide QPQGLAK-NH(2) on solid-phase using Fmoc chemistry. This demonstrates the utility of such protected amino acids in creating peptide crosslinkers for biomimetic scaffolds in tissue engineering (Xuezhong He, E. Jabbari, 2006).

Histidine Derivatives for Peptide Synthesis The use of Fmoc-His(Mmt)-OH and Fmoc-His(Mtt)-OH, protected with acid-sensitive groups, was described for their excellent suitability in peptide synthesis. Both derivatives showed quantitative removal under mild conditions, highlighting their value in the synthesis of peptides, including megainin I (fragment 1–10) (K. Barlos, Olga Chatzi, Dimitrios Gatos, G. Stavropoulos, Theodore Tsegenidis, 1991).

Advanced Peptide Synthesis Applications Fmoc-Lys(Mtt)-OH, an extremely acid-labile derivative of lysine, has been highlighted for its utility in the preparation of branched and cyclic peptides or the modification of peptides with dye labels, biotin, or particular functional groups. This demonstrates the critical role of such protected amino acids in advanced peptide synthesis applications (X. Tong, A. Hong, 2001).

Antibacterial Composite Materials The development of biomedical materials has leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, indicating the potential of Fmoc-decorated self-assembling building blocks in creating enhanced composite materials for biomedical applications. These materials show promise in inhibiting and hindering bacterial growth without affecting mechanical and optical properties, underscoring the importance of such compounds in medical material science (L. Schnaider, M. Ghosh, D. Bychenko, I. Grigoriants, S. Ya'ari, Tamar Shalev Antsel, S. Matalon, R. Sarig, T. Brosh, R. Pilo, E. Gazit, L. Adler-Abramovich, 2019).

Mechanism of Action

Target of Action

Fmoc-D-His(Mtt)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid sequence of the peptide being synthesized . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Mode of Action

The compound works by protecting the amino acid histidine during the peptide synthesis process . The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis . It protects the amino group of the amino acid, preventing it from reacting until it is removed in a later step . The Mtt (4-methyltrityl) group is another protective group that specifically protects the imidazole ring of histidine .

Biochemical Pathways

The use of this compound is part of the broader biochemical pathway of solid-phase peptide synthesis (SPPS) . In SPPS, the peptide chain is assembled step-by-step, with each amino acid added in turn . The Fmoc group is removed before the next amino acid (also protected by an Fmoc group) is added . This process is repeated until the desired peptide sequence is obtained .

Pharmacokinetics

The properties of the resulting peptide would depend on its specific amino acid sequence and structure .

Result of Action

The result of the action of this compound is the successful incorporation of the histidine amino acid into the growing peptide chain in the correct sequence . This allows for the synthesis of peptides with precise sequences, which can be used in various biological and medical research applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the reaction . The stability of the compound is also an important consideration, as it needs to withstand the conditions of the synthesis process .

Biochemical Analysis

Biochemical Properties

Fmoc-D-His(Mtt)-OH is involved in biochemical reactions primarily as a building block for peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound is used in solid-phase peptide synthesis, where it is coupled to a resin and undergoes a series of reactions to form peptide bonds. The Fmoc group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. The Mtt group protects the imidazole side chain, allowing for selective deprotection and further functionalization. This compound interacts with coupling reagents such as carbodiimides and activators like hydroxybenzotriazole to form peptide bonds. The nature of these interactions is primarily covalent, involving the formation and cleavage of chemical bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound itself does not have direct biological activity but is used to synthesize peptides and proteins that can influence cell function. Peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, synthetic peptides can act as ligands for receptors, modulating signaling pathways and influencing cellular responses. Additionally, peptides can be used as tools to study protein-protein interactions, enzyme activity, and other cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. The Mtt group protects the imidazole side chain, allowing for selective deprotection and further functionalization. During the synthesis process, this compound is coupled to a resin and undergoes a series of reactions to form peptide bonds. The Fmoc group is removed using a base such as piperidine, exposing the amino group for further reactions. The Mtt group is removed using a mild acid, exposing the imidazole side chain for further functionalization. These protecting groups allow for the selective and sequential synthesis of peptides, ensuring the correct sequence and structure of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture, light, or extreme temperatures. The stability of this compound is crucial for its effectiveness in peptide synthesis, as degradation can lead to impurities and incomplete reactions. Long-term studies in in vitro and in vivo settings have shown that the compound remains stable for extended periods, allowing for consistent and reliable peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its use in peptide synthesis rather than direct biological activity. The compound itself is not typically administered to animals but is used to synthesize peptides and proteins that can be studied in animal models. The dosage of peptides synthesized using this compound can vary depending on the specific application and desired effects. Studies have shown that different dosages of synthetic peptides can have varying effects on biological processes, with higher doses potentially leading to toxic or adverse effects. It is important to carefully control the dosage and administration of synthetic peptides to ensure their safety and efficacy in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound itself is not metabolized in the traditional sense but is used as a building block for the synthesis of peptides and proteins. During the synthesis process, this compound interacts with enzymes and cofactors involved in peptide bond formation. The Fmoc group is removed using a base such as piperidine, and the Mtt group is removed using a mild acid. These reactions are essential for the sequential and selective synthesis of peptides, ensuring the correct sequence and structure of the final product .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its use in peptide synthesis. The compound is typically used in solid-phase peptide synthesis, where it is coupled to a resin and undergoes a series of reactions to form peptide bonds. The transport and distribution of the compound within the synthesis apparatus are crucial for its effectiveness in peptide synthesis. The compound is typically dissolved in a suitable solvent and transported to the reaction site using automated synthesis equipment. The distribution of the compound within the reaction vessel ensures that it interacts with the necessary reagents and enzymes to form peptide bonds .

Subcellular Localization

The subcellular localization of this compound is primarily related to its use in peptide synthesis. The compound itself does not have specific subcellular localization but is used to synthesize peptides and proteins that can be targeted to specific cellular compartments. Peptides synthesized using this compound can be designed to include targeting signals or post-translational modifications that direct them to specific organelles or compartments within the cell. This allows for the study of protein localization and function within different cellular contexts .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200926-19-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.